molecular formula C11H16BrN3O2 B1383236 tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1936429-06-9

tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No. B1383236
M. Wt: 302.17 g/mol
InChI Key: CJOZZZFCHFPLJL-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a chemical compound with a complex heterocyclic structure. Let’s break down its components:



  • Tert-butyl group : This substituent consists of a tertiary butyl (t-butyl) moiety, which contributes to the compound’s steric hindrance and stability.

  • 3-bromo : The presence of a bromine atom at position 3 on the pyrazolo[4,3-c]pyridine ring.

  • 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine : The core heterocyclic ring system, which combines a pyrazole and pyridine ring. The dihydro modification indicates saturation of the double bonds.

  • 5(4H)-carboxylate : The carboxylate group attached to the 5-position of the pyrazolo[4,3-c]pyridine ring.



Molecular Structure Analysis

The molecular structure of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can be visualized using computational tools or molecular modeling software. It’s essential to examine bond angles, torsion angles, and potential hydrogen bonding sites.



Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Potential reactions include:



  • Substitution reactions : The bromine atom may undergo substitution with other nucleophiles.

  • Ester hydrolysis : The carboxylate group can be hydrolyzed to form the corresponding acid.

  • Ring-opening reactions : The pyrazolo[4,3-c]pyridine ring may open under specific conditions.



Physical And Chemical Properties Analysis


  • Melting point : Investigate the compound’s melting behavior.

  • Solubility : Assess its solubility in various solvents.

  • Stability : Consider its stability under different conditions (e.g., pH, temperature).

  • Spectroscopic data : Obtain NMR, IR, and UV-Vis spectra for characterization.


Scientific Research Applications

Chemical Structure and Hydrogen Bonding

  • Chemical Structure Analysis : The molecular structure of related chemical compounds such as 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one has been studied, revealing intricate hydrogen bonding and π-π stacking interactions, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Portilla et al., 2011).

Synthesis and Derivatives

  • Synthetic Approaches : Research on the synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines has been documented, where a microwave-assisted multi-component reaction was used. This synthetic route is significant for developing potential inhibitors of protein kinases, indicating the importance of these compounds in medicinal chemistry (Vilkauskaitė et al., 2013).

  • Derivatives and Reactivity : Studies have also been conducted on the reactivity of derivatives like 7-amino-3-tert-butyl-4oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, which is structurally similar to tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate. Such research helps in understanding the reactivity and potential applications of these compounds in various fields (Mironovich & Shcherbinin, 2014).

Potential Inhibitors and Biological Activity

  • Protein Kinase Inhibitors : Research into similar compounds indicates their potential as inhibitors of protein kinases, a class of enzymes that modify other proteins by chemically adding phosphate groups to them. This property is significant in the field of drug discovery and pharmacology (Vilkauskaitė et al., 2013).

Molecular Interactions and Supramolecular Chemistry

  • Supramolecular Chemistry : Investigations into the molecular interactions, hydrogen bonding, and supramolecular assembly of similar chemical structures are crucial for the development of new materials and understanding of molecular recognition processes (Castillo et al., 2009).

  • Crystallographic Studies : X-ray crystallographic studies of these compounds and their derivatives provide valuable insights into their molecular geometry and potential interactions, which can be instrumental in designing new materials and pharmaceuticals (Portilla et al., 2011).

Safety And Hazards


  • Toxicity : Evaluate the compound’s toxicity profile.

  • Handling precautions : Due to the presence of bromine and t-butyl groups, proper handling and protective measures are essential.

  • Environmental impact : Assess its impact on the environment.


Future Directions


  • Biological evaluation : Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial).

  • Structure-activity relationship (SAR) : Explore modifications to enhance activity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Formulation : Develop suitable formulations for drug delivery.


properties

IUPAC Name

tert-butyl 3-bromo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZZZFCHFPLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114940
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

CAS RN

1936429-06-9
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1936429-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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